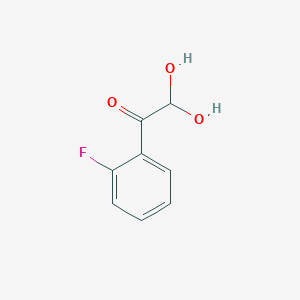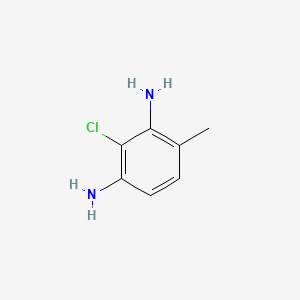
1,3-Benzenediamine, 2-chloro-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediamine, 2-chloro-4-methyl- is an organic compound with the molecular formula C7H9ClN2 It is a derivative of benzenediamine, where the benzene ring is substituted with a chlorine atom at the 2-position and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 2-chloro-4-methyl- typically involves the chlorination of 1,3-benzenediamine followed by methylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide or dimethyl sulfate. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzenediamine, 2-chloro-4-methyl- may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
化学反応の分析
Types of Reactions
1,3-Benzenediamine, 2-chloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in the formation of different substituted benzenediamines.
科学的研究の応用
1,3-Benzenediamine, 2-chloro-4-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be utilized in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism of action of 1,3-Benzenediamine, 2-chloro-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The chlorine and methyl substituents on the benzene ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with other cellular components.
類似化合物との比較
Similar Compounds
1,3-Benzenediamine, 2-methyl-: This compound lacks the chlorine substituent and has different chemical properties and reactivity.
1,3-Benzenediamine, 4-methyl-: Similar to 1,3-Benzenediamine, 2-chloro-4-methyl-, but without the chlorine atom, leading to variations in its chemical behavior.
1,2-Benzenediamine, 4-methyl-: The position of the amino groups differs, resulting in distinct reactivity and applications.
Uniqueness
1,3-Benzenediamine, 2-chloro-4-methyl- is unique due to the presence of both chlorine and methyl substituents on the benzene ring. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential for selective binding in biological systems. These characteristics make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
43216-73-5 |
|---|---|
分子式 |
C7H9ClN2 |
分子量 |
156.61 g/mol |
IUPAC名 |
2-chloro-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C7H9ClN2/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,9-10H2,1H3 |
InChIキー |
YYQCBWFZPBTUKI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)N)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13820607.png)

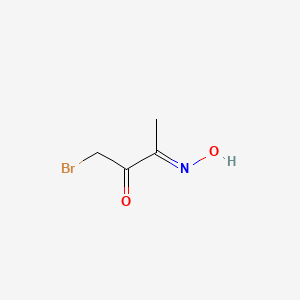
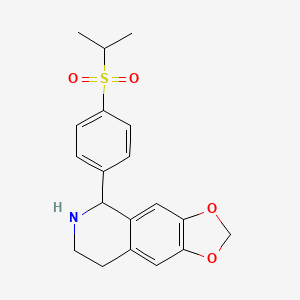
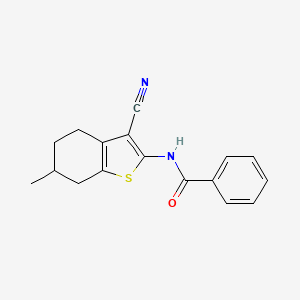



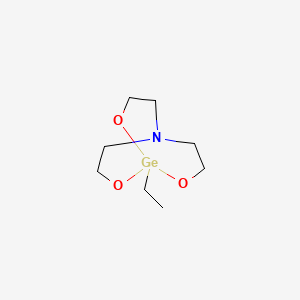
![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)


![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
